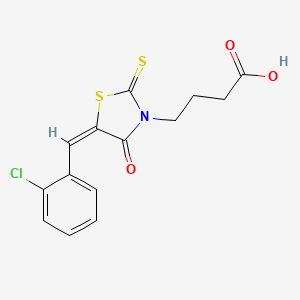

(E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Descripción

Propiedades

IUPAC Name |

4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPVSGRBWTYETN-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its structural characteristics, synthesis, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound features a thiazolidinone ring , which is integral to its biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The unique arrangement of these atoms facilitates various chemical interactions that are crucial for its biological effects.

Key Structural Features:

- Thiazolidinone Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Chlorobenzylidene Moiety : Enhances lipophilicity, potentially improving membrane permeability.

- Carboxylic Acid Group : Involved in hydrogen bonding and enzymatic interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are essential for obtaining sufficient quantities for biological evaluation. Common methods include:

- Formation of the thiazolidinone core through cyclization reactions.

- Substitution reactions to introduce the chlorobenzylidene group.

- Final modifications to obtain the desired butanoic acid derivative.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The presence of the thiazolidinone structure has been linked to significant antimicrobial effects against various pathogens.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.

Comparative Analysis with Similar Compounds

To better understand the potential efficacy of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Contains a thiazolidine ring | Antidiabetic properties |

| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial activity |

| 2-Thioxo-thiazolidinones | Contains sulfur and carbonyl groups | Antitumor effects |

This table illustrates how slight variations in structure can lead to significant differences in biological activity. The unique combination of functional groups in this compound may enhance its therapeutic efficacy compared to these similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- Anti-inflammatory Mechanisms : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential use as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .

- Anticancer Activity : Research involving cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress and modulation of cell cycle proteins .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C20H15ClN2O5S2 and a molecular weight of 462.93 g/mol. Its structure features a thiazolidine ring, which is known for its diverse biological activities. The presence of the chlorobenzylidene moiety enhances its pharmacological properties, making it a subject of interest in drug development.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of compounds related to thiazolidine derivatives. For instance, a study found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10-50 times in some cases .

Case Study: Antibacterial Efficacy

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |

|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |

| Compound 15 | 0.004 - 0.06 | Not Specified | E. coli |

This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected compounds derived from thiazolidine scaffolds.

Antifungal Activity

The antifungal properties of thiazolidine derivatives have also been extensively researched. For example, a derivative named Mycosidine was approved for use against dermatophyte infections and demonstrated potent antifungal activity against various fungi, including Candida species .

Case Study: Antifungal Efficacy

| Compound | MIC (mg/mL) | Fungi Tested |

|---|---|---|

| Mycosidine | 0.004 - 0.06 | T. viride |

| Other Derivatives | 0.008 - 0.06 | A. fumigatus |

This table highlights the effectiveness of thiazolidine derivatives against fungal pathogens.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazolidine derivatives, particularly in breast cancer models. A novel derivative showed promising results with lower cytotoxicity against normal cells compared to cancer cells, indicating its potential as a selective anticancer agent .

Case Study: Anticancer Activity

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Les-3331 | 5.02 | MCF-7 |

| Les-3331 | 15.24 | MDA-MB-231 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for the tested compound against specific cancer cell lines.

Análisis De Reacciones Químicas

Step 1: Knoevenagel Condensation

The thiazolidinone core is formed by reacting 2-chlorobenzaldehyde with 2-thioxothiazolidin-4-one (rhodanine) in the presence of sodium acetate and acetic acid under reflux conditions . This step creates the 5-(2-chlorobenzylidene) substituent on the thiazolidinone ring.

Reaction Conditions :

-

Catalyst : Sodium acetate

-

Solvent : Acetic acid

-

Temperature : Reflux (~25°C)

Step 2: Methylation

The intermediate thiazolidinone is treated with iodomethane (CH₃I) in the presence of triethylamine or potassium carbonate to introduce a methylthio group at position 2 .

Reaction Conditions :

-

Base : Triethylamine (conventional method) or potassium carbonate (optimized method)

-

Solvent : Water or methanol

-

Time : 1 hour (conventional) vs. 3 minutes (ultrasound-assisted) .

Step 3: Amino Acid Coupling

The methylthio intermediate reacts with butanoic acid derivatives (e.g., L-alanine) in the presence of potassium carbonate and water. This forms the final compound via nucleophilic substitution .

Reaction Conditions :

-

Base : Potassium carbonate

-

Solvent : Water

-

Time : 1–4 minutes (ultrasound-assisted) vs. 10–30 minutes (conventional) .

Base and Solvent Screening

Optimization studies highlight the importance of potassium carbonate as the optimal base and water as the preferred solvent for achieving high yields (up to 99%) .

| Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Potassium carbonate | Water | 1–4 | 99 |

| Triethylamine | Water | 8 | 72 |

| Sodium acetate | Acetic acid | 25 | 62 |

Stereochemical Considerations

The (E)-configuration is influenced by reaction conditions such as temperature and ultrasound irradiation , which favor trans-alkene formation . Conventional methods may yield mixtures of (E) and (Z) isomers, requiring careful control to isolate the desired stereoisomer.

Structural Characterization

The compound is characterized using IR , ¹H NMR , and mass spectrometry . Key spectral features include:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylidene Analogs

Table 1: Key Structural and Functional Comparisons

- Halogen Effects : The 2-chloro substituent (ortho position) may induce steric hindrance and electronic effects distinct from 4-fluoro (para, electron-withdrawing) or 4-bromo (larger atomic radius) analogs. The 2,6-dichloro variant () could enhance hydrophobic interactions but reduce solubility .

- Stereochemistry : The Z-isomer of the 2,6-dichloro analog () may exhibit different binding modes compared to the E-isomer of the target compound .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- Butanoic Acid (Target Compound): The free carboxylic acid group likely enhances solubility in physiological environments and enables salt-bridge interactions with target proteins .

- Compound IIIf demonstrated antifungal activity against Candida spp. .

Core Structure Variations

- Benzimidazole Derivatives (): Compounds like 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids replace the benzylidene group with a benzimidazole ring. These derivatives showed anticancer activity in preliminary studies .

- Bendamustine-Related Compounds (): While structurally distinct (benzimidazole core with bis(2-chloroethyl)amino groups), they share the butanoic acid moiety. Bendamustine derivatives act as alkylating agents, suggesting the target compound’s thiazolidinone core may operate via a different mechanism .

Research Findings and Pharmacological Potential

- Antimicrobial Activity: The ethyl propanoate derivative IIIf () showed activity against Staphylococcus lentus and Candida spp., indicating that modifications to the acid group can tune antimicrobial effects .

Q & A

Q. What are the established synthetic routes for (E)-4-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation between a rhodanine-3-carboxylic acid derivative and 2-chlorobenzaldehyde. Key steps include:

- Refluxing equimolar quantities of 4-oxo-2-thioxothiazolidine-3-carboxylic acid and 2-chlorobenzaldehyde in ethanol or acetic acid with anhydrous sodium acetate as a catalyst .

- Purification by recrystallization from acetic acid/water (1:1) or DMF/ethanol mixtures .

- Yield optimization depends on substituent electronic effects (e.g., electron-withdrawing groups on the aldehyde enhance reactivity) and solvent polarity .

Q. How is structural characterization performed for this compound?

- 1H/13C NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 160–180 ppm (carbonyl and thiocarbonyl carbons) confirm the benzylidene and rhodanine moieties .

- TLC : Rf values (e.g., 0.50–0.80 in DCM:MeOH 95:5) assess purity .

- Melting Point : Typically ranges from 137–300°C, varying with substituents .

- Optical Rotation : For chiral derivatives, specific rotation (e.g., [α]25D −155.09°) and enantiomeric excess (e.g., 85%) are measured using polarimetry and HPLC .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme Inhibition : Test against targets like dolichol phosphate mannose synthase (IC50 determination via spectrophotometric assays) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC50 values in μM range) .

- Antimicrobial Screening : Broth microdilution against Trypanosoma brucei (ED50 reported from 96–492 μM) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes .

- Catalyst Screening : Use of piperidine or triethylamine instead of sodium acetate improves condensation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Q. How to resolve contradictions in reported biological activity data?

- Assay Standardization : Ensure consistent cell lines (e.g., HCT-116 vs. HeLa) and incubation times .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- SAR Studies : Compare ED50 values across derivatives to identify critical substituents (e.g., 2-chloro vs. 3,4-dimethoxybenzylidene) .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Molecular Docking : Predict binding to β-catenin or pteridine reductase 1 using software like AutoDock .

- siRNA Knockdown : Silence candidate targets (e.g., Wnt/β-catenin pathway genes) to confirm role in apoptosis .

- Western Blotting : Measure downstream proteins (e.g., cyclin D1 reduction) to validate pathway inhibition .

Q. How are toxicity and pharmacokinetics profiled for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.